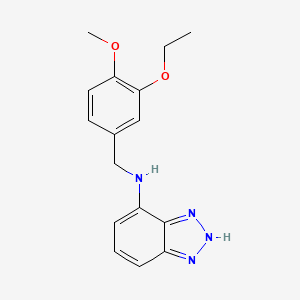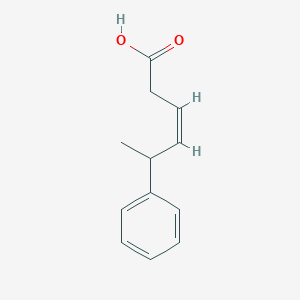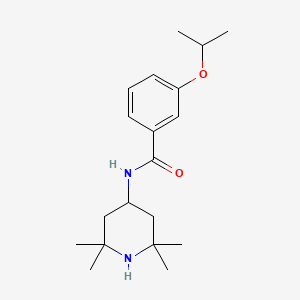![molecular formula C18H20N2O2 B5329893 3-{3-[4-(dimethylamino)phenyl]acryloyl}-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5329893.png)
3-{3-[4-(dimethylamino)phenyl]acryloyl}-4,6-dimethyl-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{3-[4-(dimethylamino)phenyl]acryloyl}-4,6-dimethyl-2(1H)-pyridinone, also known as DMABN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMABN is a derivative of pyridinone and has a unique structure that makes it ideal for use in various applications.
Mecanismo De Acción
The mechanism of action of 3-{3-[4-(dimethylamino)phenyl]acryloyl}-4,6-dimethyl-2(1H)-pyridinone varies depending on its application. In anticancer activity, 3-{3-[4-(dimethylamino)phenyl]acryloyl}-4,6-dimethyl-2(1H)-pyridinone inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease, 3-{3-[4-(dimethylamino)phenyl]acryloyl}-4,6-dimethyl-2(1H)-pyridinone inhibits the aggregation of amyloid-beta peptides by binding to the peptides and preventing their aggregation. In the detection of metal ions, 3-{3-[4-(dimethylamino)phenyl]acryloyl}-4,6-dimethyl-2(1H)-pyridinone binds to metal ions and undergoes a change in fluorescence, allowing for the detection of metal ions. In material science, 3-{3-[4-(dimethylamino)phenyl]acryloyl}-4,6-dimethyl-2(1H)-pyridinone is used as a building block for the synthesis of various functional materials.
Biochemical and Physiological Effects:
3-{3-[4-(dimethylamino)phenyl]acryloyl}-4,6-dimethyl-2(1H)-pyridinone has been shown to have various biochemical and physiological effects, depending on its application. In anticancer activity, 3-{3-[4-(dimethylamino)phenyl]acryloyl}-4,6-dimethyl-2(1H)-pyridinone has been shown to induce apoptosis and cell cycle arrest in cancer cells. In Alzheimer's disease, 3-{3-[4-(dimethylamino)phenyl]acryloyl}-4,6-dimethyl-2(1H)-pyridinone has been shown to inhibit the aggregation of amyloid-beta peptides. In the detection of metal ions, 3-{3-[4-(dimethylamino)phenyl]acryloyl}-4,6-dimethyl-2(1H)-pyridinone undergoes a change in fluorescence upon binding to metal ions. In material science, 3-{3-[4-(dimethylamino)phenyl]acryloyl}-4,6-dimethyl-2(1H)-pyridinone is used as a building block for the synthesis of various functional materials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-{3-[4-(dimethylamino)phenyl]acryloyl}-4,6-dimethyl-2(1H)-pyridinone has several advantages for use in lab experiments, including its unique structure, high yield synthesis method, and potential applications in various fields. However, 3-{3-[4-(dimethylamino)phenyl]acryloyl}-4,6-dimethyl-2(1H)-pyridinone also has limitations, including its potential toxicity and limited solubility in water.
Direcciones Futuras
There are several future directions for the study of 3-{3-[4-(dimethylamino)phenyl]acryloyl}-4,6-dimethyl-2(1H)-pyridinone, including the development of new synthesis methods, the exploration of its potential applications in other fields, and the investigation of its toxicity and safety profile. Additionally, further research is needed to understand the mechanism of action of 3-{3-[4-(dimethylamino)phenyl]acryloyl}-4,6-dimethyl-2(1H)-pyridinone in various applications and to optimize its properties for specific applications.
Métodos De Síntesis
3-{3-[4-(dimethylamino)phenyl]acryloyl}-4,6-dimethyl-2(1H)-pyridinone can be synthesized using various methods, including the reaction between 3-acetyl-4,6-dimethyl-2(1H)-pyridinone and 4-(dimethylamino)phenylacetic acid. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is then refluxed for several hours, and the resulting product is purified using column chromatography to obtain 3-{3-[4-(dimethylamino)phenyl]acryloyl}-4,6-dimethyl-2(1H)-pyridinone in high yield.
Aplicaciones Científicas De Investigación
3-{3-[4-(dimethylamino)phenyl]acryloyl}-4,6-dimethyl-2(1H)-pyridinone has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, 3-{3-[4-(dimethylamino)phenyl]acryloyl}-4,6-dimethyl-2(1H)-pyridinone has been shown to have anticancer activity by inhibiting the proliferation of cancer cells. 3-{3-[4-(dimethylamino)phenyl]acryloyl}-4,6-dimethyl-2(1H)-pyridinone has also been studied as a potential drug candidate for the treatment of Alzheimer's disease due to its ability to inhibit the aggregation of amyloid-beta peptides. In biochemistry, 3-{3-[4-(dimethylamino)phenyl]acryloyl}-4,6-dimethyl-2(1H)-pyridinone has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc. In material science, 3-{3-[4-(dimethylamino)phenyl]acryloyl}-4,6-dimethyl-2(1H)-pyridinone has been used as a building block for the synthesis of various functional materials, including luminescent materials and liquid crystals.
Propiedades
IUPAC Name |
3-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-11-13(2)19-18(22)17(12)16(21)10-7-14-5-8-15(9-6-14)20(3)4/h5-11H,1-4H3,(H,19,22)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWUHSLEWGVEEG-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)C=CC2=CC=C(C=C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)C(=O)/C=C/C2=CC=C(C=C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(2-methyl-1-piperidinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5329812.png)
![6-[4-(4-methylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5329814.png)

![3-cyclopropyl-6-{3-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]propyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5329828.png)
![3-(acetylamino)-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]benzamide](/img/structure/B5329835.png)
![4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5329836.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea](/img/structure/B5329843.png)
![3-(2-chloro-7-methoxy-3-quinolinyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5329856.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(2H-tetrazol-2-yl)acetamide](/img/structure/B5329863.png)
![1-amino-N-({1-[(6-chloro-3-pyridinyl)methyl]-3-pyrrolidinyl}methyl)cyclopentanecarboxamide dihydrochloride](/img/structure/B5329867.png)
![7-(3-chlorophenyl)-4-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5329880.png)
![(3S*,4R*)-1-furo[3,2-c]pyridin-4-yl-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5329883.png)

